molecular formula C21H18N2O2 B5791635 N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide

N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide

Cat. No.: B5791635
M. Wt: 330.4 g/mol
InChI Key: NSSKVGDMROHZPP-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide is an organic compound that features a pyridine ring substituted with a methyl group and a xanthene moiety attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide typically involves the following steps:

    Formation of the xanthene moiety: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.

    Attachment of the acetamide group: The xanthene derivative can be reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.

    Substitution on the pyridine ring:

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the xanthene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted pyridine derivatives.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide may find applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the xanthene moiety.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence. In medicinal applications, it may target specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyridyl)-2-(9H-xanthen-9-yl)acetamide: Lacks the methyl group on the pyridine ring.

    N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

Uniqueness

The presence of the 5-methyl group on the pyridine ring and the specific acetamide linkage may confer unique properties, such as altered reactivity or binding affinity in biological systems.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-10-11-20(22-13-14)23-21(24)12-17-15-6-2-4-8-18(15)25-19-9-5-3-7-16(17)19/h2-11,13,17H,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSKVGDMROHZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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